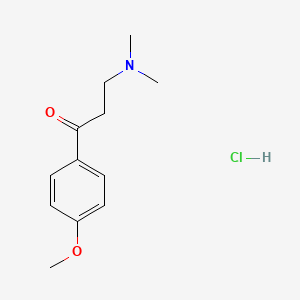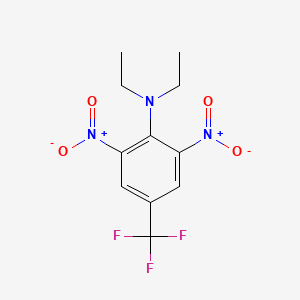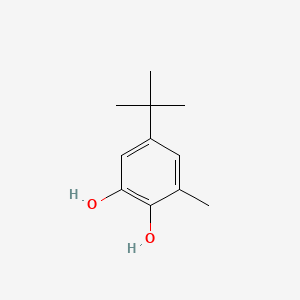
5-叔丁基-3-甲基邻苯二酚
描述
“5-tert-Butyl-3-methylpyrocatechol” is a chemical compound with the molecular formula C11H16O2 . It has a molecular weight of 180.24 g/mol . The IUPAC name for this compound is 5-tert-butyl-3-methylbenzene-1,2-diol .
Synthesis Analysis
The synthesis of “5-tert-Butyl-3-methylpyrocatechol” can be achieved through a reaction involving 3-methylcatechol, tert-butanol, and sulfuric acid . The reaction is carried out in a three-neck flask equipped with a stirrer, condenser, and thermometer . The mixture is heated to 80°C for 6 hours until the reaction is complete . The yield of this synthesis is approximately 84% .
Molecular Structure Analysis
The molecular structure of “5-tert-Butyl-3-methylpyrocatechol” consists of a benzene ring substituted with a tert-butyl group and a methyl group . The benzene ring also has two hydroxyl groups attached to it . Detailed crystallographic data such as bond lengths and angles are not available in the search results .
Physical And Chemical Properties Analysis
“5-tert-Butyl-3-methylpyrocatechol” has several computed properties . It has a molecular weight of 180.24 g/mol and a XLogP3-AA value of 3.2 . It has two hydrogen bond donors and two hydrogen bond acceptors . Its rotatable bond count is 1 . The exact mass and monoisotopic mass are both 180.115029749 g/mol . The topological polar surface area is 40.5 Ų . It has 13 heavy atoms and its complexity is 171 .
科学研究应用
Catalysis in Organic Synthesis
5-tert-butyl-3-methylbenzene-1,2-diol has been utilized in the synthesis of complex organic molecules. Its structure, which includes phenolic hydroxyl groups, makes it a potential candidate for Lewis acid catalysis . This application is crucial in developing pharmaceuticals and fine chemicals where selective and efficient catalysts are needed.
Antioxidant Properties for Food Preservation
The compound exhibits antioxidant properties, which are valuable in the food industry to prevent oxidation and prolong shelf life . Its effectiveness in scavenging free radicals can be compared to that of commonly used antioxidants like BHT and TBHQ, offering a potential alternative for food preservation.
Pharmacological Research
In pharmacology, antioxidants like 5-tert-butyl-3-methylcatechol are studied for their potential to protect against oxidative stress-related diseases . Research into its radical scavenging ability could lead to the development of new therapeutic agents.
High-Performance Liquid Chromatography (HPLC)
This compound can be analyzed using HPLC methods, which are essential in pharmaceuticals for the identification and quantification of substances . Its properties allow for its use in the development of HPLC analytical methods, which is critical for quality control and research.
Polymerization Inhibition
5-tert-butyl-3-methylcatechol has been tested as an inhibitor of undesired polymerization in petrochemical processing . Its efficacy in preventing polymerization during the handling of liquid pyrolysis products is of significant industrial importance.
Anticancer Activity
Derivatives of 5-tert-butyl-3-methylcatechol, such as 3-tert-butyl-5-methoxycatechol, have shown anticancer activity by inhibiting the proliferation of leukemia cells . This suggests that the parent compound may also possess similar bioactive properties, warranting further investigation.
安全和危害
“5-tert-Butyl-3-methylpyrocatechol” is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
属性
IUPAC Name |
5-tert-butyl-3-methylbenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-7-5-8(11(2,3)4)6-9(12)10(7)13/h5-6,12-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMRGVXIRSTVLJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20176655 | |
| Record name | 5-tert-Butyl-3-methylpyrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2213-66-3 | |
| Record name | 5-(1,1-Dimethylethyl)-3-methyl-1,2-benzenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2213-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-tert-Butyl-3-methylpyrocatechol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002213663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2213-66-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116690 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-tert-Butyl-3-methylpyrocatechol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20176655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-tert-butyl-3-methylpyrocatechol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary use of 5-tert-butyl-3-methylcatechol (BMC) in the context of these research papers?
A: The research papers primarily focus on using BMC as a precursor for synthesizing 5-tert-butyl-3-methyl-1,2-phenylene dibenzoate (BMPD). [, , ] BMPD serves as an internal electron donor in the preparation of solid procatalyst compositions, which are crucial for polymer production. []
Q2: Can you describe the synthetic route for preparing BMPD from BMC as detailed in the research?
A: The synthesis involves reacting BMC with triethylamine and a benzoyl chloride in the presence of a water-insoluble solvent (such as toluene, ethyl acetate, or chlorobenzene). [, ] This reaction yields the liquid product, BMPD. The process can be further refined by washing the liquid BMPD with water to remove impurities and then concentrating it to obtain a solid BMPD product with high purity (98-99.9% by weight). []
Q3: What are the advantages of the described method for BMPD synthesis?
A: The research highlights the simplicity and cost-effectiveness of this method for producing BMPD. [] The use of readily available starting materials like BMC and benzoyl chloride, combined with a straightforward reaction procedure, contributes to the method's efficiency. Additionally, the process achieves a high yield of BMPD, making it a desirable approach for industrial applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

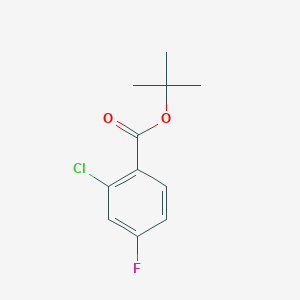


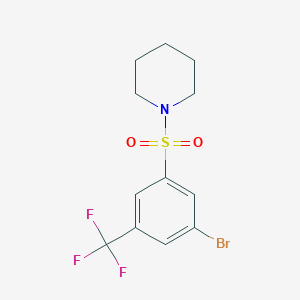
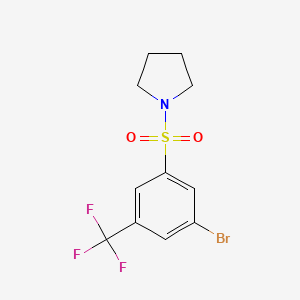
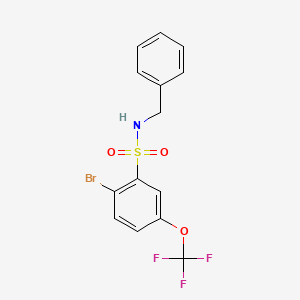
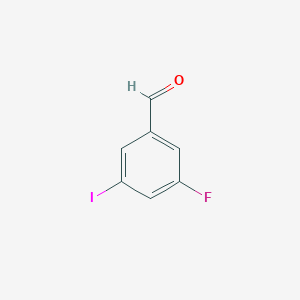
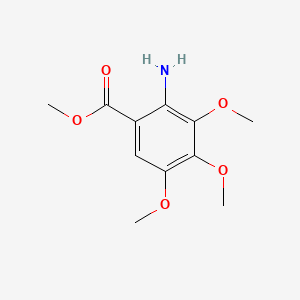
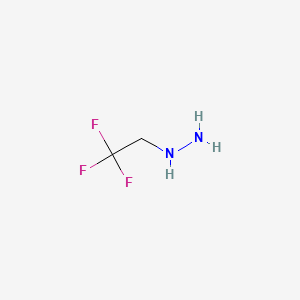

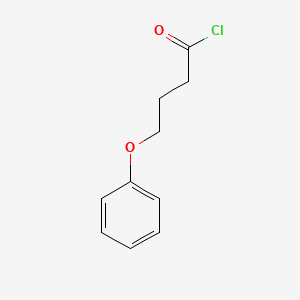
![2H-Naphtho[1,8-bc]furan-2-one](/img/structure/B1294282.png)
